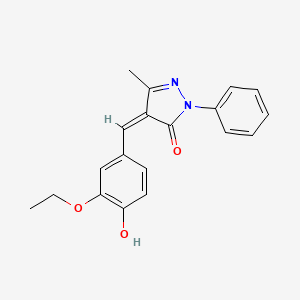

![molecular formula C13H20N4O2 B5506021 N-[2-(1-cyclohexen-1-yl)ethyl]-4,6-dimethoxy-1,3,5-triazin-2-amine](/img/structure/B5506021.png)

N-[2-(1-cyclohexen-1-yl)ethyl]-4,6-dimethoxy-1,3,5-triazin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to N-[2-(1-cyclohexen-1-yl)ethyl]-4,6-dimethoxy-1,3,5-triazin-2-amine typically involves the use of isocyanides and semicarbazones in Ugi reactions, followed by treatment with sodium ethoxide in ethanol. This method, applied to cyclohexyl or benzyl isocyanides and benzoyl- or 4-methoxybenzoylformic acid, leads to the formation of [1,2,4]triazin-1-yl alaninamides, which are structurally related to the compound of interest (Sañudo et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds in this class often features specific tautomeric forms, as observed in X-ray diffraction studies. For instance, 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides show a proton fixed in the O2 atom, forming dimers with H-bond distances of about 1.9 Å (Sañudo et al., 2006).

Chemical Reactions and Properties

The chemical reactions involving triazine derivatives are diverse, including condensation reactions to form amides and esters. An example is the use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride in the effective condensation of carboxylic acids and amines (Kunishima et al., 1999).

Physical Properties Analysis

The physical properties of triazine derivatives are characterized by their crystalline forms, as determined by single-crystal X-ray analysis. Different polymorphs exhibit varied hydrogen-bonding networks, indicating a range of solid-state structures (Weatherhead-Kloster et al., 2005).

Chemical Properties Analysis

The chemical properties of triazines include their reactivity towards different nucleophiles, leading to the formation of a variety of compounds. For example, cyclohexanespiro-3'-oxaziridine transfers its NH group to different nucleophiles, allowing for the synthesis of a wide range of aminated products (Andreae & Schmitz, 1991).

Aplicaciones Científicas De Investigación

Electrophilic Amination

Electrophilic aminations with oxaziridines, like cyclohexanespiro-3'-oxaziridine, demonstrate the possibility of synthesizing a wide range of nitrogen-containing compounds, including azines, hydrazines, and N-aminopeptides. These compounds are crucial in various chemical syntheses and have potential applications in pharmaceuticals and materials science (Andreae & Schmitz, 1991).

Synthesis of Cyclic Dipeptidyl Ureas

The synthesis of cyclic dipeptidyl ureas through the Ugi reaction and subsequent modifications presents a method for creating unique pseudopeptidic triazines. These compounds have applications in the development of novel pharmaceuticals and bioactive molecules (Sañudo et al., 2006).

Corrosion Inhibition

1,3,5-Triazinyl urea derivatives have been evaluated for their effectiveness as corrosion inhibitors for mild steel in acidic solutions. These compounds are important in industrial applications, protecting metal surfaces from corrosion (Mistry et al., 2011).

Condensation Agent in Amide and Ester Formation

Compounds like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) are effective in the synthesis of amides and esters. These reactions are significant in the field of organic chemistry and are widely used in pharmaceutical synthesis (Kunishima et al., 1999).

Triazine Dendrimers

Triazine dendrimers with orthogonally protected amines demonstrate potential in the field of nanotechnology and materials science. These dendrimers, with their unique structures, have applications in drug delivery and molecular recognition systems (Umali et al., 2007).

Propiedades

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-4,6-dimethoxy-1,3,5-triazin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O2/c1-18-12-15-11(16-13(17-12)19-2)14-9-8-10-6-4-3-5-7-10/h6H,3-5,7-9H2,1-2H3,(H,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFNQLKPUNVIHIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)NCCC2=CCCCC2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2-{[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-1H-1,2,3-triazol-4-yl]carbonyl}carbonohydrazonoyl)phenyl]acetamide](/img/structure/B5505942.png)

![3-{[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenol](/img/structure/B5505961.png)

![N'-[4-(dipropylamino)benzylidene]-2-hydroxybenzohydrazide](/img/structure/B5505965.png)

![N-ethyl-4-methyl-6-[4-(3-methylbutanoyl)-1-piperazinyl]-2-pyrimidinamine](/img/structure/B5505975.png)

![N~3~-[2-fluoro-4-(trifluoromethyl)benzyl]-1,3-piperidinedicarboxamide](/img/structure/B5505978.png)

![6-(pyrrolidin-1-ylmethyl)-4-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-1,4-oxazepan-6-ol](/img/structure/B5505994.png)

![N-methyl-2-[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]-N-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethyl)acetamide](/img/structure/B5506019.png)

![5-(2-chlorophenyl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-furamide](/img/structure/B5506023.png)

![N-(2-methylphenyl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5506040.png)

![N-[2-(dimethylamino)ethyl]-5-[(2-methoxyphenoxy)methyl]-2-furamide](/img/structure/B5506050.png)